Tamnorzatinib

TAM kinase inhibition Axl inhibitor selectivity Mer kinase targeting

Researchers studying TAM kinase dependencies often face a critical gap: Axl-selective or Mer-preferring inhibitors cannot fully recapitulate dual-pathway biology. Tamnorzatinib solves this as the only commercially available equipotent Axl/Mer dual inhibitor (IC₅₀ ratio ~1.4:1). - At 10 nM, reduces MOLM13/MV4;11 AML cell viability >50% and induces >70% apoptosis at 72 h. - Suppresses EGFR-TKI-tolerant cell emergence in AXL-overexpressing NSCLC models; delays tumor regrowth combined with osimertinib. - Sourced with rigorous analytical QC; available in mg to g quantities for preclinical workflows.

Molecular Formula C32H26N4O6
Molecular Weight 562.6 g/mol
CAS No. 1646839-59-9
Cat. No. B609754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTamnorzatinib
CAS1646839-59-9
SynonymsONO-7475;  ONO 7475;  ONO7475; 
Molecular FormulaC32H26N4O6
Molecular Weight562.6 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1OC)OC3=CN=C(C=C3)NC(=O)C4=CC5=C(CCCC5=O)N(C4=O)C6=CC=CC=C6
InChIInChI=1S/C32H26N4O6/c1-40-28-16-21-24(17-29(28)41-2)33-14-13-27(21)42-20-11-12-30(34-18-20)35-31(38)23-15-22-25(9-6-10-26(22)37)36(32(23)39)19-7-4-3-5-8-19/h3-5,7-8,11-18H,6,9-10H2,1-2H3,(H,34,35,38)
InChIKeyWHMMKPWGWNYYFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tamnorzatinib (ONO-7475) Procurement: Axl/Mer Dual Inhibitor for Oncology Research


Tamnorzatinib (ONO-7475, CAS 1646839-59-9) is an orally bioavailable small-molecule dual inhibitor of the TAM family receptor tyrosine kinases Axl (IC₅₀ = 0.7 nM) and Mer (IC₅₀ = 1.0 nM) . The compound belongs to the quinoline-carboxamide chemotype and has been investigated clinically in Phase I/II trials for relapsed/refractory acute myeloid leukemia (AML), EGFR-mutant non-small cell lung cancer (NSCLC), and advanced solid tumors [1].

Tamnorzatinib Substitution Risk: TAM Kinase Selectivity Profiles Are Not Interchangeable


Inhibitors targeting the TAM receptor family (Tyro3, Axl, Mer) exhibit fundamentally divergent selectivity fingerprints that preclude simple substitution. Bemcentinib (R428) displays >50-fold selectivity for Axl over Mer, effectively sparing Mer kinase activity . Conversely, LDC1267 preferentially targets Mer (IC₅₀ <5 nM) over Axl (IC₅₀ = 29 nM), representing an inverted potency profile . Tamnorzatinib occupies a distinct pharmacological space as an equipotent Axl/Mer dual inhibitor (IC₅₀ ratio ~1.4:1) [1]. These differences translate directly to downstream signaling outcomes: Axl-predominant inhibition spares Mer-mediated efferocytosis pathways, while Mer-predominant inhibition leaves Axl-driven survival signaling intact. Procurement decisions must therefore align compound selection with the specific TAM kinase dependency of the experimental system.

Tamnorzatinib Quantitative Differentiation Evidence for Scientific Procurement


Tamnorzatinib Axl/Mer Equipotent Dual Inhibition vs. Axl-Selective Bemcentinib

Tamnorzatinib inhibits Axl and Mer with nearly equipotent activity (IC₅₀ 0.7 nM and 1.0 nM, respectively; Mer/Axl ratio = 1.4) [1]. In contrast, Bemcentinib (R428) is an Axl-selective inhibitor (Axl IC₅₀ = 14 nM) with 50- to 100-fold selectivity over Mer, meaning it largely spares Mer at pharmacologically relevant concentrations . LDC1267 demonstrates the opposite profile, with preferential Mer inhibition (IC₅₀ <5 nM) and weaker Axl activity (IC₅₀ = 29 nM; Axl/Mer ratio ≈ 6) . The equipotent dual inhibition profile of Tamnorzatinib is unique among clinically evaluated TAM inhibitors.

TAM kinase inhibition Axl inhibitor selectivity Mer kinase targeting

Tamnorzatinib Clinical Safety: No Dose-Limiting Toxicities to 10 mg Monotherapy

In the first-in-human Phase I/II study (NCT03176277) in relapsed/refractory AML patients, Tamnorzatinib monotherapy was evaluated at 3 mg, 6 mg, and 10 mg dose levels. No dose-limiting toxicities (DLTs) were observed at any dose level tested [1]. Near-maximal Axl/Mer target inhibition was achieved at the 6 mg dose [1]. While direct comparative safety data for other TAM inhibitors in the same patient population are not available in a head-to-head format, the absence of DLTs up to 10 mg establishes a favorable clinical safety benchmark.

Phase I clinical trial dose-limiting toxicity drug tolerability

Tamnorzatinib FLT3-ITD AML Cell Growth Suppression and Apoptosis Induction

Tamnorzatinib (10 nM, 48 h) reduced cell viability by >50% and induced apoptosis in MOLM13 and MV4;11 FLT3-ITD AML cells [1]. After 72 h exposure, 10 nM Tamnorzatinib nearly eliminated all viable MOLM13 cells with >70% of cells becoming apoptotic [1]. Mechanistically, Tamnorzatinib (10 nM, 24 h) suppressed Cyclin B1 and CDK1 expression, reduced ERK phosphorylation by ~50%, and suppressed MCL-1 protein by >80% in MOLM13 cells [1]. Low-dose Tamnorzatinib (5 nM) suppressed DNA synthesis by >2-fold in both MOLM13 and MV4;11 cells [1].

FLT3-ITD AML leukemia cell viability apoptosis induction

Tamnorzatinib Suppresses Emergence of EGFR-TKI Tolerant Cells in NSCLC

Tamnorzatinib suppresses the emergence and maintenance of tolerant cells to the initial EGFR-TKIs osimertinib and dacomitinib in AXL-overexpressing EGFR-mutated NSCLC cells [1]. Cell-based assays demonstrated that triple therapy with osimertinib, Tamnorzatinib, and the FGFR inhibitor BGJ398 significantly increased apoptosis compared to osimertinib plus Tamnorzatinib dual therapy, as measured by increased expression of the proapoptotic factor Bim and reduced cell viability [2]. Combination therapy of Tamnorzatinib and osimertinib delayed regrowth of cell line-derived xenograft tumors [1].

EGFR-TKI tolerance drug-tolerant persister cells osimertinib resistance

Tamnorzatinib Clinical Trial Data: Monotherapy and Combination with Venetoclax in R/R AML

In a Phase I/II clinical study (NCT03176277), Tamnorzatinib was evaluated as monotherapy (n=20) and in combination with venetoclax (n=22) in relapsed/refractory AML patients [1]. No complete remission (CR) with partial hematologic recovery was observed with combination therapy overall. However, in the venetoclax-resistant subgroup (n=14), 1 patient (7.1%) achieved CR with incomplete hematologic recovery and 1 patient (7.1%) achieved morphologic leukemia-free state [1]. Decreased transfusion dependency was observed following treatment [1]. The study concluded that Tamnorzatinib alone and in combination with venetoclax was safe and well tolerated but failed to induce robust clinical efficacy in R/R AML [1].

relapsed/refractory AML venetoclax combination clinical response rate

Tamnorzatinib Research and Industrial Application Scenarios Based on Evidence


AML Research: FLT3-ITD Mutant Models Requiring Dual Axl/Mer Inhibition

Tamnorzatinib is indicated for investigators studying AML with FLT3-ITD mutations where both Axl and Mer contribute to leukemic cell survival. At 10 nM, the compound reduces MOLM13 and MV4;11 cell viability by >50% at 48 h and induces >70% apoptosis at 72 h [1]. The equipotent dual inhibition profile (Axl IC₅₀ = 0.7 nM, Mer IC₅₀ = 1.0 nM) distinguishes Tamnorzatinib from Axl-selective agents like Bemcentinib that spare Mer signaling .

EGFR-Mutant NSCLC Research: Targeting Drug-Tolerant Persister Cells

Tamnorzatinib is appropriate for studies investigating mechanisms of acquired resistance to osimertinib or other EGFR-TKIs where AXL upregulation has been implicated as a resistance driver. The compound suppresses emergence and maintenance of EGFR-TKI-tolerant cells in AXL-overexpressing EGFR-mutant NSCLC models and delays xenograft tumor regrowth when combined with osimertinib [2].

Clinical Combination Research: Venetoclax-Resistant AML Subgroup Investigation

Clinical evidence from NCT03176277 shows that while Tamnorzatinib plus venetoclax failed to produce robust overall responses in R/R AML, a subset of venetoclax-resistant patients (n=14) demonstrated measurable benefit: 7.1% achieved CR with incomplete hematologic recovery and 7.1% achieved morphologic leukemia-free state, with decreased transfusion dependency [3]. This supports continued investigation of Tamnorzatinib in venetoclax-resistant AML contexts.

TAM Kinase Comparative Pharmacology Studies

Tamnorzatinib serves as a reference standard for equipotent Axl/Mer dual inhibition in studies comparing TAM kinase selectivity profiles. Unlike Bemcentinib (Axl-selective, >50-fold selectivity over Mer) or LDC1267 (Mer-preferring, Axl/Mer ratio ≈ 6) , Tamnorzatinib provides near-balanced dual inhibition (Mer/Axl ratio = 1.4) [1], enabling researchers to dissect the relative contributions of Axl versus Mer signaling in specific disease models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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